3,4-Dimethylphenyl (3-methylphenyl)carbamate
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Overview
Description
3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by the presence of two methyl groups on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE typically involves the reaction of 3,4-dimethylphenyl isocyanate with 3-methylphenol. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules .
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Carbamates are known to inhibit cholinesterase enzymes, making them useful in studying neurological processes .
Medicine: They can be used to design drugs with specific enzyme inhibitory properties .
Industry: In the industrial sector, 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE can be used in the formulation of pesticides and herbicides due to its ability to inhibit certain enzymes in pests .
Mechanism of Action
The mechanism of action of 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE involves the inhibition of cholinesterase enzymes. The carbamate group interacts with the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an accumulation of acetylcholine in the synaptic cleft. This can result in prolonged nerve signal transmission .
Comparison with Similar Compounds
- 3,4-DIMETHYLPHENYL N-METHYLCARBAMATE
- 3,5-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE
- 4-CHLORO-3,5-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE
Comparison: 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and chemical stability .
Properties
Molecular Formula |
C16H17NO2 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C16H17NO2/c1-11-5-4-6-14(9-11)17-16(18)19-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,17,18) |
InChI Key |
GBXHCOBSSSNTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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